molecular formula C26H35N3O4 B115117 Apnic CAS No. 140900-65-8

Apnic

Cat. No. B115117
M. Wt: 453.6 g/mol
InChI Key: XKQBJDHJRVDQBU-DHLVSJIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apnic is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that has been designed to modulate specific biochemical pathways in the body.

Mechanism Of Action

The mechanism of action of Apnic is complex and not fully understood. It is believed to work by modulating specific biochemical pathways in the body, including the NF-κB pathway and the Nrf2-ARE pathway. By doing so, it is able to reduce inflammation, oxidative stress, and cell proliferation, which are all key factors in the development of many diseases.

Biochemical And Physiological Effects

Apnic has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. Finally, it has been found to inhibit cell proliferation, which is important in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using Apnic in lab experiments is that it is a synthetic molecule, which allows for precise control of the experimental conditions. Additionally, it has been shown to be effective in a variety of cell types, making it a versatile tool for researchers. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are many future directions for research on Apnic. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers are interested in exploring its potential as a therapeutic agent for inflammatory bowel disease and other gastrointestinal disorders. Finally, there is interest in developing new synthetic analogs of Apnic that may have improved efficacy and fewer side effects.
Conclusion:
In conclusion, Apnic is a synthetic molecule that has shown great promise in scientific research. It has a variety of potential therapeutic applications and has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to its use in lab experiments, there are many future directions for research on Apnic, which may lead to new treatments for a variety of diseases.

Synthesis Methods

Apnic is a synthetic molecule that can be produced using a variety of methods. One common method involves the use of a palladium-catalyzed coupling reaction between two aromatic compounds. This method allows for the precise control of the reaction conditions, resulting in a high yield of the desired product.

Scientific Research Applications

Apnic has been studied extensively in the context of its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to be effective in treating a variety of diseases, including cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

140900-65-8

Product Name

Apnic

Molecular Formula

C26H35N3O4

Molecular Weight

453.6 g/mol

IUPAC Name

5-[(3aS,5R,6R,6aS)-6-[(E,3S)-7-(3-azidophenyl)-3-hydroxyhept-1-enyl]-5-hydroxy-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

InChI

InChI=1S/C26H35N3O4/c27-29-28-21-9-5-8-18(15-21)6-1-3-10-22(30)12-13-23-24-16-19(7-2-4-11-26(32)33)14-20(24)17-25(23)31/h5,8-9,12-15,20,22-25,30-31H,1-4,6-7,10-11,16-17H2,(H,32,33)/b13-12+/t20-,22-,23+,24-,25+/m0/s1

InChI Key

XKQBJDHJRVDQBU-DHLVSJIASA-N

Isomeric SMILES

C1[C@@H]2C=C(C[C@@H]2[C@H]([C@@H]1O)/C=C/[C@H](CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O

SMILES

C1C2C=C(CC2C(C1O)C=CC(CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O

Canonical SMILES

C1C2C=C(CC2C(C1O)C=CC(CCCCC3=CC(=CC=C3)N=[N+]=[N-])O)CCCCC(=O)O

synonyms

(3H)APNIC
19-(3-azidophenyl)-20-norisocarbacyclin
APNIC

Origin of Product

United States

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